molecular formula C13H18N2O2S B8109655 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Cat. No.: B8109655
M. Wt: 266.36 g/mol
InChI Key: ZOMGFDUARHXSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is a complex organic compound featuring a spirocyclic structure with a methylsulfonyl group attached to the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] typically involves multiple steps, starting with the formation of the indoline core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides or sulfonic acids.

  • Reduction Products: Reduced indoline derivatives.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

  • Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.

  • Industry: It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group plays a crucial role in these interactions, influencing the compound's binding affinity and biological activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

  • Receptors: It can bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

  • Spiro[indoline-3,4'-piperidine] derivatives

  • Methylsulfonyl-substituted indolines

  • Piperidine-based compounds

Properties

IUPAC Name

1'-methylsulfonylspiro[1,2-dihydroindole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-18(16,17)15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMGFDUARHXSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)CNC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
Reactant of Route 2
Reactant of Route 2
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
Reactant of Route 3
Reactant of Route 3
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
Reactant of Route 4
Reactant of Route 4
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
Reactant of Route 5
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]
Reactant of Route 6
1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.